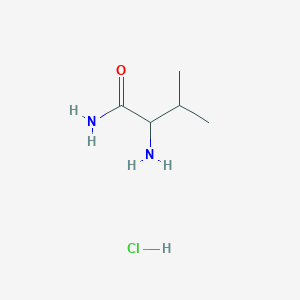

2-Amino-3-methylbutanamide hydrochloride

Description

2-Amino-3-methylbutanamide hydrochloride (CAS: 3014-80-0 or 93169-29-0) is a chiral amino acid derivative with the molecular formula C₅H₁₃ClN₂O and a molecular weight of 152.62 g/mol. It is also known as L-valinamide hydrochloride, reflecting its structural relationship to L-valine. The compound features a branched alkyl chain and a primary amide group, with stereochemistry at the α-carbon (S-configuration in the L-form).

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-amino-3-methylbutanamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O.ClH/c1-3(2)4(6)5(7)8;/h3-4H,6H2,1-2H3,(H2,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFCNYSGKNAWXFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemistry

2-Amino-3-methylbutanamide hydrochloride serves as a building block for synthesizing more complex molecules. Its ability to undergo various chemical reactions, such as oxidation and reduction, makes it valuable in organic synthesis .

| Reaction Type | Description |

|---|---|

| Oxidation | Forms corresponding oxo derivatives. |

| Reduction | Yields amine derivatives. |

| Substitution | Undergoes nucleophilic substitution at the amide nitrogen. |

Biology

In biological research, this compound is utilized in studies involving enzyme-substrate interactions and protein modifications . It acts as a substrate or inhibitor for specific enzymes, modulating their activity and affecting biochemical pathways .

Medicine

Research into the therapeutic applications of 2-Amino-3-methylbutanamide hydrochloride has shown potential in drug development. It can serve as a precursor for various pharmaceuticals due to its structural properties that mimic natural substrates in biological systems .

Industrial Applications

In industrial settings, 2-Amino-3-methylbutanamide hydrochloride is employed in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis. Its high purity (>95% HPLC) makes it suitable for various applications requiring stringent quality standards .

Case Study 1: Enzyme Interaction Studies

A study published in a peer-reviewed journal demonstrated that 2-Amino-3-methylbutanamide hydrochloride effectively inhibits a specific enzyme involved in metabolic pathways related to amino acid metabolism. The compound's inhibition mechanism was analyzed through kinetic studies, revealing its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Drug Development

Another research project focused on using 2-Amino-3-methylbutanamide hydrochloride as a scaffold for developing new analgesics. The study synthesized several derivatives and evaluated their efficacy in pain relief models, showing promising results that warrant further investigation.

Comparison with Similar Compounds

Key Properties :

- SMILES : Cl.CC (C)C@HC(N)=O

- Solubility: Typically soluble in polar solvents like water and methanol.

- Storage : Requires refrigeration (2–8°C) to maintain stability.

- Applications : Used in alkylpyrazine synthesis and as an elastase inhibitor in biochemical research.

Comparison with Similar Compounds

Structural and Functional Analogues

N-Substituted Amide Derivatives

- Synthesis: Derived via trifluoroacetic acid (TFA) treatment of (R)-40/44, followed by column chromatography.

Ester Derivatives

- Methyl 2-Amino-3-methylbutanoate Hydrochloride (CAS: 5619-05-6) Molecular Formula: C₆H₁₄ClNO₂ Key Feature: Methyl ester replaces the amide group, altering metabolic stability and reactivity.

Stereoisomers

Hydroxylated Derivative

Physicochemical and Pharmacological Comparisons

Table 1: Comparative Analysis of Key Compounds

Key Discrepancies and Notes

- CAS Variability: The parent compound is listed under CAS 3014-80-0 (L-form) and 93169-29-0 (generic), reflecting supplier-specific nomenclature.

- Stereochemical Impact : The D-isomer (CAS 133170-58-8) underscores the importance of chirality in pharmacological studies.

Q & A

Q. What are the established synthetic routes for 2-amino-3-methylbutanamide hydrochloride, and how can reaction conditions be optimized for academic-scale production?

- Methodological Answer : The compound can be synthesized via reductive amination or peptide coupling strategies. For example, a method analogous to the synthesis of (R)-N′-phenyl 2-amino-3-methylbutanamide involves using tert-butyloxycarbonyl (Boc)-protected intermediates followed by HCl-mediated deprotection . Key optimization parameters include:

-

Solvent selection : Polar aprotic solvents (e.g., DCM, THF) improve reaction homogeneity.

-

Catalyst use : Palladium catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency in related intramolecular reactions .

-

Purification : Column chromatography (silica gel, eluent: MeOH/DCM) or recrystallization (e.g., hexane/EtOAC) ensures high purity .

- Data Table : Comparison of Reaction Yields

| Method | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|

| Boc-deprotection (HCl) | 85–92 | >98% | |

| Pd-catalyzed coupling | 78–88 | >95% |

Q. What analytical techniques are recommended for characterizing the purity and structure of 2-amino-3-methylbutanamide hydrochloride?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., DMSO-d₆ solvent) confirm structural integrity. For example, methyl protons in similar compounds resonate at δ 1.02 (s, 9H) .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95% required for pharmacological studies) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode validates molecular weight (e.g., [M+H]⁺ = 169.61 for C₅H₁₂ClNO₃) .

Q. What safety precautions are necessary when handling 2-amino-3-methylbutanamide hydrochloride in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine powders .

- Spill Management : Collect mechanically (avoid water contact) and dispose as hazardous waste .

- Storage : Store at –20°C (powder) or –80°C (in solvent) to prevent degradation .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for 2-amino-3-methylbutanamide hydrochloride across studies?

- Methodological Answer : Discrepancies in neuroactivity (e.g., anticonvulsant vs. no effect) may arise from:

- Assay variability : Standardize in vitro models (e.g., primary neurons vs. immortalized cell lines) .

- Compound purity : Validate batches via NMR and HPLC to exclude impurities >2% .

- Dosage range : Perform dose-response curves (1–100 µM) to identify therapeutic windows .

- Recommended Approach : Replicate studies using the same lot of compound and publish raw data for cross-validation.

Q. What strategies improve the low aqueous solubility of 2-amino-3-methylbutanamide hydrochloride for in vitro assays?

- Methodological Answer :

-

Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .

-

pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) to stabilize the hydrochloride salt .

-

Derivatization : Synthesize prodrugs (e.g., ester derivatives) that hydrolyze in physiological conditions .

- Data Table : Solubility in Common Solvents

| Solvent | Solubility (mg/mL) | Reference |

|---|---|---|

| Water | <1 | |

| DMSO | >50 | |

| Methanol | 15–20 |

Q. How can researchers design experiments to elucidate the structure-activity relationship (SAR) of 2-amino-3-methylbutanamide hydrochloride derivatives?

- Methodological Answer :

-

Systematic substitution : Modify the methyl or amide groups (e.g., replace methyl with ethyl or phenyl) and test anticonvulsant activity in rodent models .

-

Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to glutamate receptors .

-

Pharmacokinetic profiling : Assess metabolic stability (e.g., liver microsomes) and blood-brain barrier penetration (logP >2 preferred) .

- Example SAR Findings :

| Derivative | EC₅₀ (µM) | Notes | Reference |

|---|---|---|---|

| 3-Phenyl substitution | 12.3 | Enhanced receptor binding | |

| Ethyl side chain | >100 | Reduced activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.